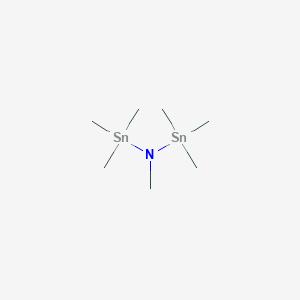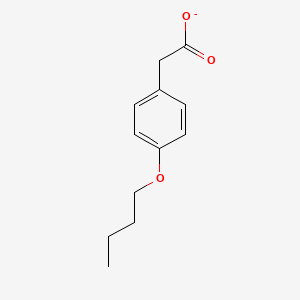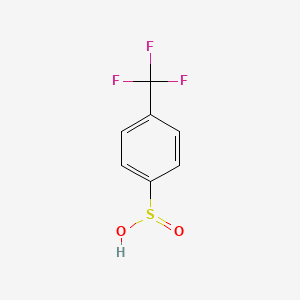
Benzenesulfinic acid, 4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfinic acid, 4-(trifluoromethyl)- is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfinic acid, 4-(trifluoromethyl)- typically involves the introduction of a trifluoromethyl group to a benzene ring. One common method is the reaction of benzenesulfinic acid with trifluoromethylating agents under controlled conditions. For instance, the use of caesium fluoride salt as a fluorine source in a microfluidic flow module has been reported to be an effective and environmentally friendly method .
Industrial Production Methods
Industrial production of benzenesulfinic acid, 4-(trifluoromethyl)- often employs continuous flow chemistry techniques. These methods offer greater control over reaction conditions, leading to higher yields and purity of the final product. The use of closed systems in flow chemistry also enhances safety and reduces environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfinic acid, 4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and phosphorus pentachloride. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and esters. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Benzenesulfinic acid, 4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of benzenesulfinic acid, 4-(trifluoromethyl)- involves its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is mediated by the formation of a covalent acyl-enzyme complex, which blocks the enzyme’s function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: This compound lacks the trifluoromethyl group and has different chemical properties and reactivity.
p-Toluenesulfonic acid: Similar in structure but with a methyl group instead of a trifluoromethyl group, leading to different applications and reactivity.
Uniqueness
The presence of the trifluoromethyl group in benzenesulfinic acid, 4-(trifluoromethyl)- imparts unique properties such as increased hydrophobicity and metabolic stability. These characteristics make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where such properties are desirable .
Propriétés
Numéro CAS |
829-70-9 |
|---|---|
Formule moléculaire |
C7H5F3O2S |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
4-(trifluoromethyl)benzenesulfinic acid |
InChI |
InChI=1S/C7H5F3O2S/c8-7(9,10)5-1-3-6(4-2-5)13(11)12/h1-4H,(H,11,12) |
Clé InChI |
JIUIHDUXMVJNKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


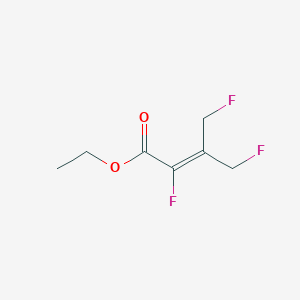
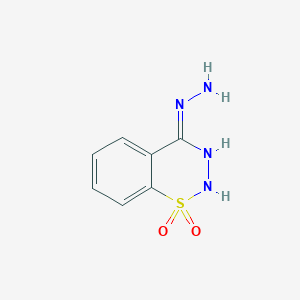
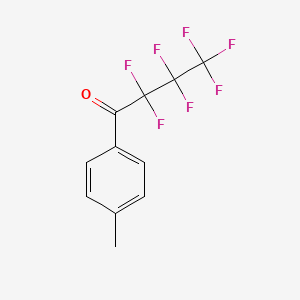
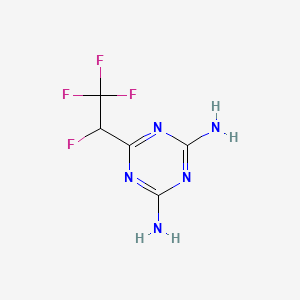
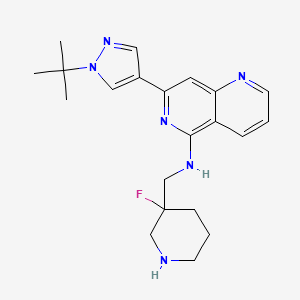
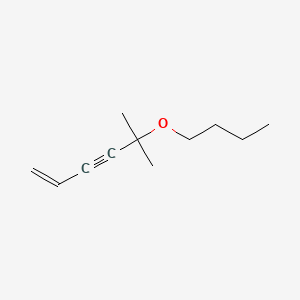
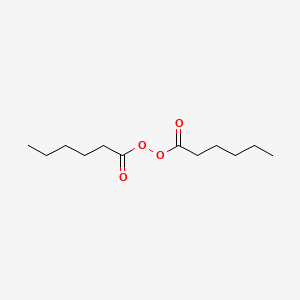
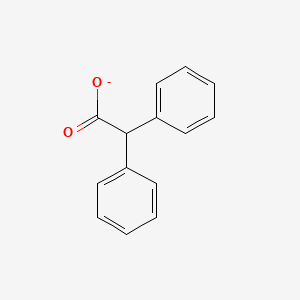
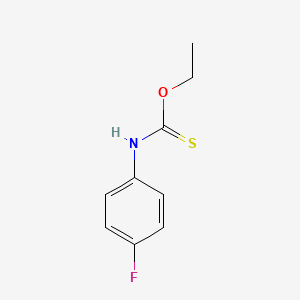
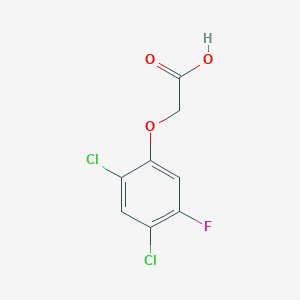
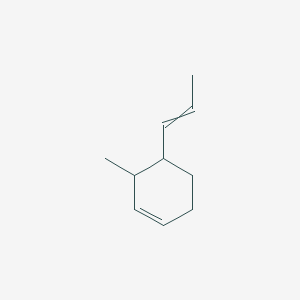
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
